ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, along with a cyclohexylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexylmethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Step 1: Piperazine reacts with ethyl chloroformate in the presence of a base to form ethyl piperazine-1-carboxylate.
Step 2: The resulting ethyl piperazine-1-carboxylate is then reacted with cyclohexylmethyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the ester group or the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 1-piperazinecarboxylate: Lacks the cyclohexylmethyl group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLMFNZUJLSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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